molecular formula C18H22N2O6S B2632803 1-(2-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1448065-20-0

1-(2-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2632803
CAS No.: 1448065-20-0
M. Wt: 394.44
InChI Key: KQMCUCZDJCXMSJ-UHFFFAOYSA-N
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Description

The compound 1-(2-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-methoxyphenyl sulfonyl group attached to a piperidine ring via a 2-oxoethyl linker.

Properties

IUPAC Name

1-[2-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S/c1-26-13-2-4-14(5-3-13)27(24,25)15-8-10-19(11-9-15)18(23)12-20-16(21)6-7-17(20)22/h2-5,15H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMCUCZDJCXMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolidine-2,5-dione core, followed by the introduction of the piperidin-1-yl group through nucleophilic substitution reactions. The methoxyphenylsulfonyl group is then introduced via sulfonylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

1-(2-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Melting Point (°C) LogP/Polar Surface Area
Target Compound Not explicitly provided* ~400 (estimated) 4-Methoxyphenyl sulfonyl-piperidine, 2-oxoethyl linker, pyrrolidine-2,5-dione N/A Estimated higher LogP
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione C₁₆H₂₀N₂O₃ 288.34 Direct piperidine attachment, no sulfonyl N/A 1.08 / 39.53 Ų
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide Complex ~550 (estimated) Benzhydryl-piperazine, sulfonamide 132–230 N/A
1-(4-Methoxyphenyl)pyrrolidine-2,5-dione C₁₁H₁₁NO₃ 205.21 No piperidine or sulfonyl N/A Lower LogP
1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione C₁₂H₁₀ClNO₃ 251.67 Chlorophenyl ketone N/A Higher LogP (Cl effect)

Biological Activity

1-(2-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring and a pyrrolidine dione structure, which are known to influence various biological pathways. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C18H22N2O5S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{5}\text{S}

Key Structural Features:

  • Piperidine Ring : Contributes to the compound's interaction with biological targets.
  • Methoxyphenyl Group : Enhances lipophilicity and may influence binding affinity.
  • Sulfonyl Group : Known for its role in enzyme inhibition and potential antibacterial properties.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring may enhance binding affinity. The diphenylethanone moiety contributes to the stability and reactivity of the compound.

Anticonvulsant Activity

Research indicates that compounds with similar structures have shown significant anticonvulsant properties. For instance, analogues of pyrrolidine derivatives have been evaluated for their efficacy in models of seizures. A study demonstrated that certain derivatives exhibited protective effects against tonic-clonic seizures, suggesting that modifications to the piperidine structure can enhance anticonvulsant activity .

Antibacterial Activity

The sulfonamide moiety in compounds related to this compound has been associated with antibacterial effects. A series of synthesized compounds bearing similar functionalities were evaluated against various bacterial strains, showing moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Studies have also focused on the enzyme inhibitory potential of related compounds. The piperidine derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, with several compounds demonstrating significant inhibitory activity. For example, one study reported IC50 values indicating strong AChE inhibition, which is relevant for conditions such as Alzheimer's disease .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticonvulsantSignificant seizure protection
AntibacterialModerate to strong inhibition against bacteria
Enzyme InhibitionStrong AChE inhibition

Case Studies

  • Anticonvulsant Efficacy : A study involving a series of pyrrolidine derivatives demonstrated that modifications to the piperidine structure significantly enhanced anticonvulsant effects, with some compounds achieving complete protection in seizure models.
  • Antibacterial Testing : In vitro testing of sulfonamide-containing compounds revealed effective inhibition against multiple bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold.
  • Enzyme Interaction Studies : Docking studies have illustrated how variations in the chemical structure affect binding affinities to target enzymes like AChE, providing insights into optimizing these compounds for therapeutic use.

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